molecular formula C16H17N3O2S B11456014 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11456014
M. Wt: 315.4 g/mol
InChI Key: CFBAFCZVFIUQQR-UHFFFAOYSA-N
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Description

12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can be achieved through a multi-step process involving the Claisen–Schmidt condensation reaction. This reaction involves the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . The product of this reaction undergoes intramolecular cyclization to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenous acid is commonly used for selective oxidation reactions.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interactions with specific molecular targets. For example, its structural similarity to HIV-1 integrase inhibitors suggests that it may bind to the active site of the enzyme, thereby inhibiting its function and preventing viral replication . The compound’s interactions with other biological targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one lies in its tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C16H17N3O2S/c1-16(2)6-10-11(8-21-16)22-15-12(10)14(20)18-13(19-15)9-4-3-5-17-7-9/h3-5,7,13,19H,6,8H2,1-2H3,(H,18,20)

InChI Key

CFBAFCZVFIUQQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(N3)C4=CN=CC=C4)C

Origin of Product

United States

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